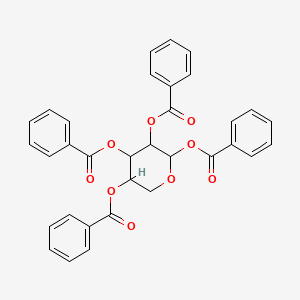

alpha-d-Arabinose tetrabenzoate

CAS No.: 22434-99-7

Cat. No.: VC16048613

Molecular Formula: C33H26O9

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22434-99-7 |

|---|---|

| Molecular Formula | C33H26O9 |

| Molecular Weight | 566.6 g/mol |

| IUPAC Name | (4,5,6-tribenzoyloxyoxan-3-yl) benzoate |

| Standard InChI | InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |

| Standard InChI Key | YHLULIUXPPJCPL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Alpha-d-Arabinose tetrabenzoate belongs to the class of fully protected sugars, where all hydroxyl groups except the anomeric position are benzoylated. The IUPAC name, benzoyl 2,3,4-tri-O-benzoyl-pentopyranoside, reflects its pentopyranose ring structure with benzoyl substituents at positions 2, 3, and 4, and an additional benzoyl group at the anomeric oxygen . The SMILES notation (C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5) and InChI key (YHLULIUXPPJCPL-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 566.6 g/mol |

| XLogP3-AA | 6.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 12 |

| Topological Polar Surface | 114 Ų |

Synthesis and Reaction Pathways

Conventional Synthesis

The synthesis of alpha-d-arabinose tetrabenzoate typically involves sequential benzoylation of alpha-d-arabinose under controlled conditions:

-

Protection of Hydroxyl Groups: Treatment with benzoyl chloride in pyridine or dimethylaminopyridine (DMAP) achieves complete esterification.

-

Anomeric Activation: The anomeric hydroxyl is selectively benzoylated using Lewis acids like silver triflate or BF₃·Et₂O to stabilize the glycosidic bond .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Hydroxyl Protection | Benzoyl chloride, Py | 0–25°C | 85–90 |

| Anomeric Benzoylation | BzCl, AgOTf | −20°C | 70–75 |

Stereochemical Considerations

The alpha configuration at the anomeric center is preserved through kinetic control, favoring axial attack by the benzoyl group. Computational studies (e.g., density functional theory) suggest that steric hindrance from the 2-O-benzoyl group disfavors beta-anomer formation .

Applications in Organic and Medicinal Chemistry

Glycosylation Reactions

Alpha-d-arabinose tetrabenzoate serves as a glycosyl donor in the synthesis of complex oligosaccharides. Its electron-withdrawing benzoyl groups enhance the leaving group ability, facilitating glycosidic bond formation under mild conditions . For example, in the synthesis of S-linked oligoxylans, protected arabinose derivatives are employed to ensure regioselective coupling .

Biological and Pharmacological Relevance

Metabolic Interactions

Upon enzymatic hydrolysis (e.g., by esterases), alpha-d-arabinose tetrabenzoate releases alpha-d-arabinose and benzoic acid. The former enters the pentose phosphate pathway, while the latter is metabolized to hippuric acid in the liver. In vitro studies suggest that hydrolysis rates vary significantly across tissues, with hepatic cells showing the highest activity .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Tetrabenzoated Sugars

| Compound | Sugar Backbone | Molecular Formula | Key Feature |

|---|---|---|---|

| Alpha-d-Arabinose Tetrabenzoate | Arabinopyranose | Four benzoyl groups, alpha-configuration | |

| Beta-l-Arabinose Tetrabenzoate | Arabinopyranose | Beta-anomer, distinct stereochemistry | |

| Beta-d-Ribopyranose Tetrabenzoate | Ribopyranose | Ribose backbone, altered solubility | |

| Beta-Xylofuranose Tetrabenzoate | Xylofuranose | Furanose ring, reduced stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume